molecular formula C9H10O2 B8582928 6-Methoxy-2,3-dihydrobenzofuran

6-Methoxy-2,3-dihydrobenzofuran

Cat. No. B8582928
M. Wt: 150.17 g/mol
InChI Key: JWYJPJUPUWQOGO-UHFFFAOYSA-N
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Patent
US04780480

Procedure details

Dimethylsulfate (35 ml) was added over a period of 3 hours to a stirred solution of 6-hydroxy-2,3-dihydrobenzofuran (12.0 g) dissolved in 200 ml of 10% sodium hydroxide. The solution was stirred for an additional 3 hours after dimethylsulfate addition was completed. The solution was then extracted with ether, the ether extracts combined, dried, and evaporated to give a residue which was distilled (140° C. at 0.5 mm) to yield 6-methoxy-2,3-dihydrobenzofuran.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]OS(OC)(=O)=O.[OH:8][C:9]1[CH:17]=[CH:16][C:12]2[CH2:13][CH2:14][O:15][C:11]=2[CH:10]=1>[OH-].[Na+]>[CH3:1][O:8][C:9]1[CH:17]=[CH:16][C:12]2[CH2:13][CH2:14][O:15][C:11]=2[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
12 g
Type
reactant
Smiles
OC1=CC2=C(CCO2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled (140° C. at 0.5 mm)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC2=C(CCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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